Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide is an organic compound with the molecular formula C14H14O4S3. It is characterized by the presence of a sulfonothioic acid group attached to a benzene ring with a methyl substituent at the para position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with thiourea, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and a suitable solvent such as chloroform or methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under reduced pressure to obtain the final product in solid form .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: The sulfonothioic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of benzenesulfonothioic acid, 4-methyl-, anhydrosulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonothioic acid, S-phenyl ester: Similar in structure but with a phenyl group instead of a methyl group.
4-Methylbenzenesulfonothioic acid, S-(4-methylphenyl) ester: Another similar compound with two methyl groups attached to the benzene rings
Uniqueness
Benzenesulfonothioic acid, 4-methyl-, anhydrosulfide is unique due to its specific substitution pattern and the presence of the sulfonothioic acid group.
Eigenschaften
CAS-Nummer |
16601-12-0 |
---|---|
Molekularformel |
C14H14O4S3 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
1-methyl-4-(4-methylphenyl)sulfonylsulfanylsulfonylbenzene |
InChI |
InChI=1S/C14H14O4S3/c1-11-3-7-13(8-4-11)20(15,16)19-21(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI-Schlüssel |
JZKYIJCJUSVGEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.